molecular formula C19H22FNO2 B4294091 6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4294091
M. Wt: 315.4 g/mol
InChI Key: IAURJNAXEQPYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of ethoxy groups at the 6 and 7 positions, a fluorophenyl group at the 1 position, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 6,7-diethoxy-1-tetralone.

    Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with 6,7-diethoxy-1-tetralone under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired tetrahydroisoquinoline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy groups and a fluorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-3-22-17-11-13-8-9-21-19(14-6-5-7-15(20)10-14)16(13)12-18(17)23-4-2/h5-7,10-12,19,21H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAURJNAXEQPYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
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6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6,7-diethoxy-1-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

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